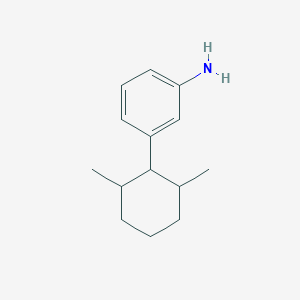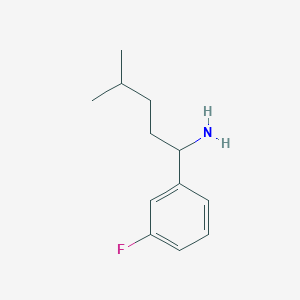![molecular formula C11H20N2O B13224525 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile](/img/structure/B13224525.png)
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile is a chemical compound with a unique structure that includes a cyclopentane ring, a dimethylamino group, and a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with dimethylamine and formaldehyde, followed by the addition of a cyanide source. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and crystallization are also common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of 1-[3-(Dimethylamino)-2-oxopropyl]cyclopentane-1-carbonitrile.
Reduction: Formation of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes or receptors, leading to changes in their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclobutane-1-carbonitrile
- 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile
Comparison: 1-[3-(Dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile is unique due to its cyclopentane ring, which imparts different steric and electronic properties compared to cyclobutane and cyclohexane analogs. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C11H20N2O |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)-2-hydroxypropyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C11H20N2O/c1-13(2)8-10(14)7-11(9-12)5-3-4-6-11/h10,14H,3-8H2,1-2H3 |
InChI-Schlüssel |
RQADALKLDDZRGK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CC1(CCCC1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)-3-ethylbicyclo[3.1.0]hexane](/img/structure/B13224444.png)
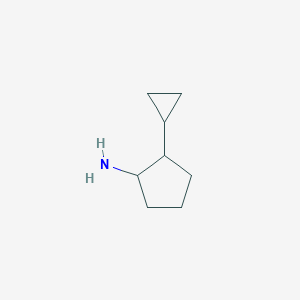
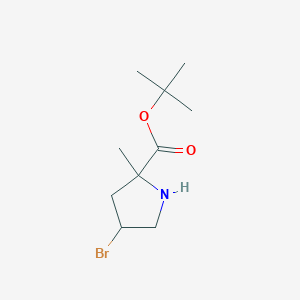
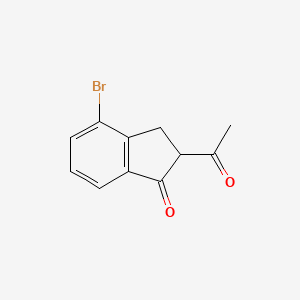
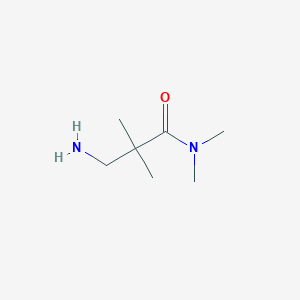
![2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B13224483.png)
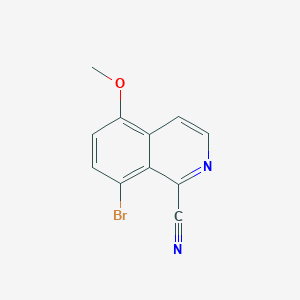
![3-{[(2R)-2-methylbutyl]sulfanyl}thiophene](/img/structure/B13224490.png)
amine](/img/structure/B13224495.png)
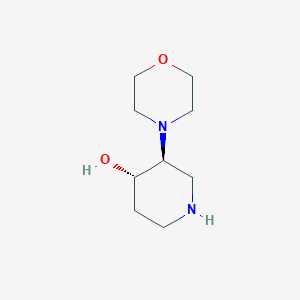
![6-Oxaspiro[4.5]decan-1-amine](/img/structure/B13224499.png)
